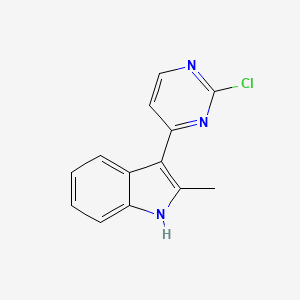
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole is a heterocyclic compound that features both an indole and a pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole typically involves the reaction of 2,4-dichloropyrimidine with 2-methylindole under specific conditions. One common method includes the use of a palladium-catalyzed cross-coupling reaction, where the 2-methylindole is reacted with 2,4-dichloropyrimidine in the presence of a base such as potassium carbonate and a palladium catalyst . The reaction is usually carried out in an inert atmosphere at elevated temperatures to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, the optimization of reaction conditions such as temperature, pressure, and solvent choice is crucial for maximizing yield and minimizing by-products .
Chemical Reactions Analysis
Types of Reactions
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the pyrimidine ring can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The indole ring can be oxidized to form various oxidized derivatives.
Reduction Reactions: The compound can be reduced under specific conditions to yield reduced forms of the indole or pyrimidine rings.
Common Reagents and Conditions
Substitution: Common reagents include amines, thiols, and alcohols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used for oxidation reactions.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidine derivatives, while oxidation and reduction reactions can produce oxidized or reduced forms of the indole ring .
Scientific Research Applications
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole has several scientific research applications:
Medicinal Chemistry: It is used as an intermediate in the synthesis of various pharmaceutical compounds, including potential anticancer and antimicrobial agents.
Organic Synthesis: The compound serves as a building block for the synthesis of more complex heterocyclic compounds.
Material Science: It is used in the development of advanced materials and catalysts due to its unique structural properties.
Biological Studies: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Mechanism of Action
The mechanism of action of 3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or bind to specific receptors, thereby modulating biological processes . The exact mechanism can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole is unique due to its specific substitution pattern and the presence of both an indole and a pyrimidine ring. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications .
Properties
Molecular Formula |
C13H10ClN3 |
|---|---|
Molecular Weight |
243.69 g/mol |
IUPAC Name |
3-(2-chloropyrimidin-4-yl)-2-methyl-1H-indole |
InChI |
InChI=1S/C13H10ClN3/c1-8-12(11-6-7-15-13(14)17-11)9-4-2-3-5-10(9)16-8/h2-7,16H,1H3 |
InChI Key |
ICNPQEMTBOYLQY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)C3=NC(=NC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















